molecular formula C13H11N5OS B5812106 N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5812106
M. Wt: 285.33 g/mol
InChI Key: NXTWHZQHOGHMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, also known as MTDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTDP belongs to the class of triazolopyrimidine derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in the regulation of cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, such as thymidylate synthase and ribonucleotide reductase. This compound also modulates the expression of various genes involved in the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been reported to modulate the activity of immune cells, such as T cells and macrophages, and enhance the immune response against cancer cells and viruses. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that can be easily synthesized in the laboratory. The purity of the compound can be enhanced through recrystallization and column chromatography. This compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. Additionally, the potential toxicity and side effects of this compound need to be thoroughly investigated before it can be used as a therapeutic agent.

Future Directions

There are several future directions for the research on N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One area of interest is the development of this compound-based therapies for the treatment of cancer, autoimmune disorders, and viral infections. The molecular targets and signaling pathways of this compound need to be further elucidated to optimize its therapeutic potential. Another direction for research is the investigation of the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion. The development of novel drug delivery systems for this compound can also enhance its therapeutic efficacy and reduce its toxicity. Overall, the research on this compound has the potential to lead to the development of new and effective therapies for various diseases.
In conclusion, this compound is a synthetic compound that exhibits a wide range of biological activities and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the molecular targets and signaling pathways of this compound and optimize its therapeutic potential.

Synthesis Methods

N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-mercaptobenzoic acid with hydrazine hydrate, followed by the condensation with 4,6-dichloropyrimidine-5-carboxamide. The resulting intermediate is then treated with methyl iodide to yield this compound. The purity of the compound can be enhanced through recrystallization and column chromatography.

Scientific Research Applications

N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Several studies have reported the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, HIV, and autoimmune disorders. This compound has also been investigated for its ability to modulate the immune response and enhance the efficacy of chemotherapy.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-20-10-6-3-2-5-9(10)15-12(19)11-16-13-14-7-4-8-18(13)17-11/h2-8H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTWHZQHOGHMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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